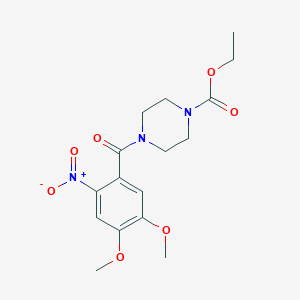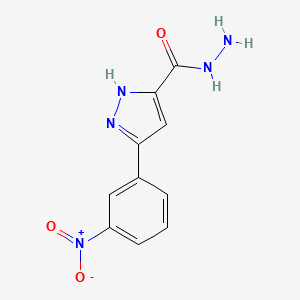![molecular formula C29H22N2O3S B15039815 4-[(E)-{2-[(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15039815.png)
4-[(E)-{2-[(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound featuring a fluorenyl group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps:
Formation of the Fluorenyl Sulfanyl Acetamide: This step involves the reaction of 9H-fluorene with a sulfanyl acetamide precursor under controlled conditions.
Imination Reaction: The fluorenyl sulfanyl acetamide is then subjected to imination, forming the imino intermediate.
Esterification: The final step involves the esterification of the imino intermediate with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and benzoate derivatives.
Scientific Research Applications
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene: Shares the fluorenyl group but lacks the acetamido and benzoate functionalities.
Benzoic Acid Derivatives: Similar ester functionalities but different core structures.
Uniqueness
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its combination of fluorenyl, acetamido, and benzoate groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C29H22N2O3S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H22N2O3S/c32-27(19-35-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28)31-30-18-20-14-16-22(17-15-20)34-29(33)21-8-2-1-3-9-21/h1-18,28H,19H2,(H,31,32)/b30-18+ |
InChI Key |
CDFISHZJMCYBDV-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15039740.png)
![12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B15039741.png)
![[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B15039764.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039767.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B15039794.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B15039796.png)
![(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15039809.png)
![2-{[(4-Chloro-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15039812.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15039821.png)
![(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15039828.png)
![6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B15039833.png)
![N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15039837.png)
